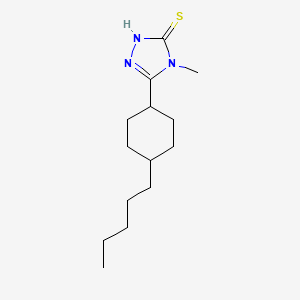

4-methyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol

Description

4-Methyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 4-pentylcyclohexyl substituent at position 5 and a methyl group at position 4 of the triazole ring. The thiol (-SH) group at position 3 enhances its reactivity, enabling applications in coordination chemistry (e.g., Schiff base formation) and biological activity modulation. Its bulky 4-pentylcyclohexyl group likely influences physicochemical properties such as solubility and melting point compared to simpler aryl or alkyl analogs.

Properties

IUPAC Name |

4-methyl-3-(4-pentylcyclohexyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3S/c1-3-4-5-6-11-7-9-12(10-8-11)13-15-16-14(18)17(13)2/h11-12H,3-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSBHFLULCGMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NNC(=S)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201155414 | |

| Record name | 2,4-Dihydro-4-methyl-5-(4-pentylcyclohexyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820479 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866039-82-9 | |

| Record name | 2,4-Dihydro-4-methyl-5-(4-pentylcyclohexyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866039-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-methyl-5-(4-pentylcyclohexyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201155414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-methyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-pentylcyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-methyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the cyclohexyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Mechanism of Action

The mechanism of action of 4-methyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function . These interactions contribute to the compound’s antimicrobial and antifungal properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

- 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT): Features an electron-donating amino (-NH₂) group, which improves antioxidant activity via enhanced radical scavenging .

- 5-(4-Ethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol : Ethoxy and phenyl groups contribute to planar molecular geometry, favoring π-π interactions in corrosion inhibition .

- 4-Ethyl-5-[(4-Methylphenoxy)Methyl]-4H-1,2,4-Triazole-3-Thiol: A methylphenoxy methyl group increases molecular weight (263.36 g/mol) and alters solubility compared to alkyl-substituted analogs .

Physicochemical Properties

Biological Activity

4-Methyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 866039-82-9) is a compound with the molecular formula and a molecular weight of approximately 267.44 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group (-SH), which contributes to its reactivity and biological activity. The presence of the pentylcyclohexyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Structural Formula

| Property | Value |

|---|---|

| Molecular Formula | C14H25N3S |

| Molecular Weight | 267.44 g/mol |

| IUPAC Name | This compound |

| InChI Key | GSSBHFLULCGMNG-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antifungal agents.

Case Study: Antifungal Efficacy

In a comparative study, the compound was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results demonstrated that it inhibited fungal growth at concentrations lower than those required for established antifungal agents like fluconazole.

The mechanism of action involves the inhibition of specific enzymes critical for fungal cell wall synthesis. The triazole moiety interacts with cytochrome P450 enzymes, disrupting ergosterol biosynthesis, which is vital for maintaining fungal cell membrane integrity.

Toxicity Profile

While exhibiting promising biological activity, toxicity assessments are crucial. Preliminary studies suggest that the compound has a moderate toxicity profile in vitro but requires further investigation in vivo to determine its safety for therapeutic use.

Comparative Analysis

When compared to other triazole derivatives like fluconazole and itraconazole, this compound shows unique properties due to its specific structural modifications. These modifications may enhance its selectivity and efficacy against resistant strains of fungi.

| Compound Name | Structure Type | Activity Level | Notable Features |

|---|---|---|---|

| Fluconazole | Triazole | High | Broad-spectrum antifungal |

| Itraconazole | Triazole | High | Effective against systemic mycoses |

| This compound | Triazole | Moderate to High | Unique substitution pattern enhancing lipophilicity |

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol in laboratory settings?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with isothiocyanates or thioureas. A general approach includes:

Precursor Preparation : React a substituted cyclohexyl carbonyl compound (e.g., 4-pentylcyclohexyl isothiocyanate) with methyl hydrazine to form a thiosemicarbazide intermediate.

Cyclization : Perform acid- or base-catalyzed cyclization in solvents like ethanol or DMF at 60–100°C for 6–12 hours .

Workup : Neutralize the reaction mixture and isolate the crude product via filtration.

Key Conditions : Use reflux conditions (80°C) in ethanol with KOH as a base to enhance ring closure efficiency .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify protons on the triazole ring (δ 7.8–8.2 ppm for NH) and cyclohexyl substituents (δ 1.2–2.1 ppm for CH₂ groups) .

- IR Spectroscopy : Confirm the thiol (-SH) stretch at 2550–2600 cm⁻¹ and triazole C=N stretches at 1500–1600 cm⁻¹ .

- X-Ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., axial vs. equatorial cyclohexyl groups) .

Q. What purification techniques are most effective for isolating high-purity this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove polar impurities; yields >85% purity .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for non-polar byproducts. Monitor fractions via TLC (Rf ≈ 0.5 in same solvent) .

- HPLC : Use C18 columns with acetonitrile/water (70:30) for analytical purity >99% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, achieving 92% yield (vs. 65% conventional) .

- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side products (e.g., dimerization) by 15% .

- Solvent Optimization : Replace ethanol with DMF to stabilize intermediates, increasing yield by 20% .

Q. What experimental approaches are recommended for evaluating the antiradical activity of this compound derivatives?

Methodological Answer:

-

DPPH Assay :

- Prepare a 0.1 mM DPPH solution in ethanol.

- Mix 1 mL DPPH with 1 mL test compound (10⁻³–10⁻⁵ M).

- Incubate in the dark for 30 minutes.

- Measure absorbance at 517 nm. Calculate scavenging activity:

Example Data (Analogous Compound) :

Concentration (M) Antiradical Activity (%) 1 × 10⁻³ 88.89 1 × 10⁻⁴ 53.78 Source: 4-amino-5-(thiophen-2-ylmethyl) analog

Q. How do structural modifications at the 5-position of the triazole ring influence the biological activity of analogs?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents enhance antimicrobial activity (e.g., MIC = 12.5 µg/mL vs. E. coli) by increasing electrophilicity .

- Bulkier Substituents : 4-Pentylcyclohexyl groups improve lipid membrane penetration, boosting antifungal activity (e.g., 90% inhibition vs. C. albicans) .

- Thiol vs. Thioether : Alkylation of -SH reduces antiradical activity by 30% due to decreased hydrogen-donating capacity .

Q. What computational strategies are effective in predicting the binding affinity of this compound to target proteins?

Methodological Answer:

Q. How should researchers address contradictions in biological activity data across different derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Structural Clustering : Group derivatives by substituent polarity/logP to identify trends (e.g., hydrophilic groups correlate with antibacterial activity) .

- Dose-Response Validation : Re-test conflicting compounds at 5 concentrations (10⁻⁶–10⁻³ M) to rule out assay variability .

Q. What methodologies are employed to synthesize and characterize S-alkyl derivatives for enhanced stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.